Cilazapril

Description

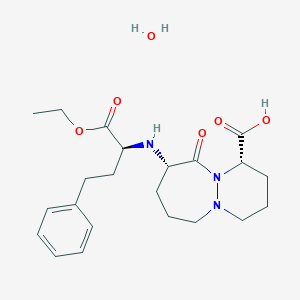

Structure

3D Structure

Properties

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92077-78-6 (Parent) | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048629 | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88768-40-5, 92077-78-6 | |

| Record name | Cilazapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cilazapril in Cardiovascular Disease

Abstract

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.[3][4] The primary mechanism of action of cilazaprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][5] Furthermore, by decreasing angiotensin II levels, this compound reduces aldosterone secretion, thereby promoting natriuresis and diuresis.[2][3] The inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, which contributes to the antihypertensive effect.[1] Beyond simple blood pressure reduction, this compound exerts pleiotropic effects, including the regression of cardiovascular hypertrophy, by mitigating the trophic effects of angiotensin II on cardiac and vascular tissues.[3][6] This guide provides a detailed examination of the molecular pathways, pharmacokinetics, pharmacodynamics, and key experimental methodologies relevant to understanding the therapeutic action of this compound in cardiovascular disease.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[7] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[2][8] Angiotensin-Converting Enzyme (ACE), the target of this compound, then converts angiotensin I into the highly active octapeptide, angiotensin II.[9]

Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to:

-

Potent Vasoconstriction: Directly constricts arterioles, increasing systemic vascular resistance and blood pressure.[2]

-

Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys, increasing blood volume and pressure.[3][5]

-

Sympathetic Nervous System Activation: Enhances norepinephrine release and reduces its reuptake, further increasing vasoconstriction and cardiac output.

-

Cellular Growth and Proliferation: Acts as a trophic factor, promoting hypertrophy of vascular smooth muscle and cardiac myocytes, and stimulating the production of extracellular matrix proteins, which contributes to cardiovascular remodeling and fibrosis.[6]

This compound, in its active form cilazaprilat, is a competitive inhibitor that binds to the active site of ACE, preventing it from converting angiotensin I to angiotensin II.[1] This blockade is the central mechanism for its therapeutic effects. A secondary effect of ACE inhibition is the prevention of the degradation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[1]

Caption: The RAAS pathway and points of inhibition by Cilazaprilat.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is a prodrug that requires hepatic conversion to its active diacid metabolite, cilazaprilat, to exert its therapeutic effect.[3][4] The oral absorption of this compound is rapid, with maximum plasma concentrations of cilazaprilat reached within two hours.[1] The absolute bioavailability of cilazaprilat following oral administration of this compound is approximately 60%.[10] While food can delay and slightly reduce absorption, these changes have minimal impact on the overall plasma ACE inhibition.[1]

Table 1: Pharmacokinetic Parameters of Cilazaprilat

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | ~60% | [10] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [1][11] |

| Active Metabolite | Cilazaprilat | [1][3] |

| Terminal Elimination Half-life | 30-50 hours (due to saturable binding to ACE) | [12] |

| Effect of Food | Delays and reduces absorption by ~14% |[1] |

Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to the plasma concentration of cilazaprilat and the resulting degree of ACE inhibition.[11][12] Doses of 1 to 5 mg result in greater than 90% inhibition of plasma ACE activity within two hours.[2] This potent inhibition leads to a dose-proportional reduction in angiotensin II levels and a corresponding decrease in aldosterone secretion.[2][3] Consequently, plasma renin activity increases due to the loss of negative feedback from angiotensin II.[2] The antihypertensive effect is sustained for up to 24 hours, allowing for once-daily dosing.[4][10]

Table 2: Pharmacodynamic Effects of this compound

| Parameter | Effect | Reference(s) |

|---|---|---|

| Plasma ACE Inhibition | >90% with therapeutic doses (1-5 mg) | [1][2] |

| Onset of Action | ~1-2 hours | [10] |

| Duration of Action | Up to 24 hours | [10] |

| Angiotensin II Levels | Decreased | [2][3] |

| Aldosterone Levels | Decreased | [2][3] |

| Plasma Renin Activity | Increased | [2] |

| Blood Pressure | Reduced systolic and diastolic BP | [2][4] |

| EC50 for ACE Inhibition | ~1 ng/mL (cilazaprilat plasma concentration) |[12] |

Pleiotropic Cardiovascular Effects

Beyond its primary role in lowering blood pressure, this compound confers additional cardiovascular protection through mechanisms that mitigate end-organ damage. Angiotensin II is a known promoter of cellular growth and fibrosis in the cardiovascular system.[6] By inhibiting angiotensin II production, this compound helps to prevent or reverse the pathological remodeling of the heart and blood vessels associated with chronic hypertension.[3][6] This includes the regression of left ventricular hypertrophy and a reduction in vascular smooth muscle cell proliferation, which are key factors in the progression of heart failure and atherosclerosis.[6]

Caption: Logical pathway of this compound's effect on cardiovascular hypertrophy.

Key Experimental Methodologies

In Vitro ACE Inhibition Assay

The inhibitory activity of cilazaprilat on ACE is commonly determined using an in vitro assay. These assays typically use a synthetic substrate that ACE can cleave to produce a detectable product.

Experimental Protocol (Fluorometric Method):

-

Reagent Preparation: All reagents, including purified ACE, a synthetic fluorogenic peptide substrate, and the inhibitor (cilazaprilat), are diluted in an appropriate assay buffer.[13]

-

Standard Curve: A standard curve is prepared to calculate enzymatic activity.[13]

-

Incubation: A defined amount of ACE is pre-incubated with varying concentrations of cilazaprilat (or a control inhibitor like lisinopril) in a 96-well microplate at 37°C for a short period (e.g., 5 minutes).[13]

-

Reaction Initiation: The reaction is started by adding the fluorogenic substrate to all wells.[13]

-

Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically (e.g., every minute for 5 minutes) using a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm and 405 nm, respectively).[13]

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is then determined.[14]

Caption: Experimental workflow for an in vitro ACE inhibition assay.

Quantification of Plasma Angiotensin II

Measuring the direct effect of this compound on the RAAS requires accurate quantification of angiotensin II in plasma. This is challenging due to low endogenous concentrations and peptide instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a modern, highly specific method.[15]

Experimental Protocol (LC-MS/MS Method):

-

Blood Collection: Blood is drawn into a chilled lavender-top (EDTA) tube. To prevent peptide degradation, a cocktail of peptidase inhibitors is often added immediately.[15]

-

Plasma Separation: The tube is immediately placed in an ice-water bath, and plasma is separated by refrigerated centrifugation as soon as possible.[15]

-

Sample Extraction: Angiotensin peptides are extracted from the plasma, typically using solid-phase extraction (SPE), to remove interfering proteins and concentrate the analytes.[16]

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system, which separates the different angiotensin peptides. The eluent is then introduced into a tandem mass spectrometer, which provides highly specific and sensitive quantification of angiotensin II.[15]

-

Data Analysis: The concentration of angiotensin II is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Caption: Experimental workflow for measuring plasma Angiotensin II.

Clinical Trial Design for Antihypertensive Efficacy

To establish the clinical efficacy of an antihypertensive agent like this compound, a rigorous clinical trial design is essential. The gold standard is the randomized, double-blind, placebo-controlled trial.[17]

Protocol Outline:

-

Study Population: Patients with mild to moderate essential hypertension are recruited based on specific inclusion and exclusion criteria.[18]

-

Washout Period: A drug-free washout period is implemented to establish a stable baseline blood pressure.

-

Randomization: Participants are randomly assigned to one of several treatment arms, which could include different fixed doses of this compound, a placebo, and/or an active comparator drug.[19]

-

Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.

-

Treatment Period: The treatment is administered for a predefined period (e.g., 8-12 weeks).[17]

-

Efficacy Assessment: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period, measured at trough (i.e., just before the next dose).[19] Ambulatory Blood Pressure Monitoring (ABPM) is often used for a more comprehensive assessment over a 24-hour period.[20][21]

-

Safety and Tolerability: Adverse events are systematically recorded throughout the trial.

Caption: Logical flow of a randomized controlled trial for an antihypertensive drug.

Conclusion

This compound's mechanism of action in cardiovascular disease is a well-defined, multi-faceted process centered on the potent and specific inhibition of angiotensin-converting enzyme. By blocking the RAAS cascade, its active metabolite cilazaprilat not only effectively lowers blood pressure through vasodilation and reduced fluid retention but also provides long-term cardiovascular protection by mitigating the pathological remodeling of the heart and vasculature. Its favorable pharmacokinetic profile allows for convenient once-daily administration, making it an effective therapeutic option for managing hypertension and heart failure.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Hydrate used for? [synapse.patsnap.com]

- 6. [Effect of this compound, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]

- 8. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. mims.com [mims.com]

- 11. Steady-state pharmacokinetics and pharmacodynamics of this compound in the presence and absence of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACE Inhibition Assay [bio-protocol.org]

- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 15. mayocliniclabs.com [mayocliniclabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trial of antihypertensive interventions and management. Design, methods, and selected baseline results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of cilazapril in humans

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Cilazapril in Humans

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, this compound, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2][5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of this compound and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to cilazaprilat, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.

Absorption

Following oral administration, this compound is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] this compound is quickly converted to its active form, cilazaprilat, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of cilazaprilat are typically reached within two hours after an oral dose of this compound.[5][6]

Distribution

The distribution of this compound-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in cilazaprilat plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of cilazaprilat from ACE.[5][7]

Metabolism

This compound is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, cilazaprilat.[2][4] This conversion is essential for its therapeutic activity, as cilazaprilat is the potent inhibitor of the angiotensin-converting enzyme.[5]

Excretion

The active metabolite, cilazaprilat, is eliminated almost exclusively unchanged by the kidneys.[6][7] After intravenous administration of 2.5 mg of cilazaprilat, the total urinary recovery is approximately 91%.[6][7] The total clearance of cilazaprilat is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of cilazaprilat is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability

The bioavailability of the active moiety, cilazaprilat, is a key determinant of the clinical efficacy of oral this compound.

Absolute Bioavailability

The absolute bioavailability of cilazaprilat following the oral administration of this compound is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7] Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute bioavailability of cilazaprilat is only 19% when cilazaprilat itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.[7]

Effect of Food

The presence of food has a minor, though statistically significant, impact on the absorption of this compound. Ingestion of food just before taking the drug reduces the average peak plasma concentration (Cmax) of cilazaprilat by approximately 29-30%, delays the time to peak concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.[6][10][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and cilazaprilat in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Adult Volunteers

| Analyte | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (t½) | Citation(s) |

|---|---|---|---|---|---|---|

| This compound | Oral | 2.5 mg | 82 | 0.83 | 1.3 h | [7] |

| Cilazaprilat | Oral (from this compound) | 2.5 mg | 36 | 1.7 | Biphasic: 1.8 h and 45 h | [7] |

| Cilazaprilat | Intravenous | 2.5 mg | 194 (at 10 min) | - | Polyphasic: 0.90 h (1-4h) and 46 h (24-168h) | [7] |

| Cilazaprilat | Oral | 2.5 mg | Lower than from this compound | 2.2 | - |[7] |

Table 2: Bioavailability of Cilazaprilat in Healthy Adults

| Parameter | Administration Route | Value | Citation(s) |

|---|---|---|---|

| Absolute Bioavailability | Oral (from this compound) | 57% (Range: 45-75%) | [7] |

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral this compound)

| Parameter | Effect of Food | Citation(s) |

|---|---|---|

| Cmax | ↓ by ~30% | [6][10][11] |

| Tmax | Delayed by ~1 hour | [6][10][11] |

| AUC (Bioavailability) | ↓ by ~14% | [6][10][11] |

| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of Cilazaprilat Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral this compound Dose)

| Parameter | Elderly (65-83 years) | Young (18-31 years) | Citation(s) |

|---|---|---|---|

| Cmax (ng/mL) | 11.5 | 8.3 | [12] |

| Total Clearance (L/h) | 12.8 | 16.0 | [12] |

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of Cilazaprilat in Hypertensive Patients with Varying Renal Function

| Creatinine Clearance (CLcr) | Apparent Cilazaprilat Clearance (L/h, mean ± s.d.) | Citation(s) |

|---|---|---|

| > 100 mL/min | 16.0 ± 3.0 | [13] |

| 41-100 mL/min | 11.1 ± 3.0 | [13] |

| 21-40 mL/min | 8.7 ± 3.7 | [13] |

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of Cilazaprilat in Patients with Congestive Heart Failure (0.5 mg Oral this compound)

| Parameter | Value (mean) | Citation(s) |

|---|---|---|

| Cmax (ng/mL) | 6.8 | [14][15] |

| Tmax (h) | 2.3 | [14][15] |

| Elimination Half-life (t½, up to 8h) | 5.8 h | [14][15] |

| Total Clearance (L/h) | 8.5 | [14][15] |

| Maximum ACE Inhibition | 87% |[14][15] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of this compound and its active metabolite, cilazaprilat.

Study Design:

-

A three-part, open-label, randomized crossover study.[7]

-

A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]

Study Population:

-

Healthy male volunteers, typically aged between 18 and 40 years.[7]

-

Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.

-

Subjects were typically required to fast overnight before drug administration.[7]

Treatments Administered:

-

A single oral dose of this compound (e.g., 2.5 mg) administered as an aqueous solution.[7]

-

An equivalent oral dose of cilazaprilat.[7]

-

An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g., over 10 minutes).[7]

Sample Collection:

-

Blood Samples: Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both this compound and cilazaprilat.[7] Plasma was separated by centrifugation and stored frozen until analysis.

-

Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

Analytical Methods:

-

Concentrations of this compound and cilazaprilat in plasma and urine were measured using validated and sensitive radioenzymatic assays.[7][16]

-

Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.[7][16]

Pharmacokinetic Analysis:

-

Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal clearance (CLr).

-

Absolute bioavailability (F) of cilazaprilat from oral this compound was calculated as: F = (AUCoral, this compound / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was also used for confirmation.[7]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism and study.

Caption: Mechanism of action of cilazaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Experimental workflow for a typical crossover pharmacokinetic study of this compound.

Caption: Logical pathway from this compound administration to therapeutic effect.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pharmacokinetics and haemodynamic effects of the angiotensin converting enzyme inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic study of this compound in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A pharmacokinetic study of this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics and dose proportionality of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Cilazapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] Its discovery was a landmark in rational drug design, utilizing computer modeling to achieve high specificity and selectivity for the ACE active site.[3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols derived from the scientific literature, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Discovery and Design

The development of this compound was a direct result of a targeted drug design approach aimed at creating a non-thiol containing ACE inhibitor with improved potency and duration of action.[3][4] Researchers utilized computer modeling to investigate the three-dimensional requirements for binding to the angiotensin-converting enzyme's active site.[4] This led to the design of a novel bicyclic pyridazino[1,2-a][5][6]diazepine-1-carboxylic acid structure.[4][7] The design process involved modifying a bicyclic unit to optimize the torsional angle (psi) to mimic the conformation of potent ACE inhibitors like enalaprilat and captopril.[4] The final structure, (1S,9S)-9-[(1S)-(ethoxycarbonyl)-3-phenylpropylamino]octahydro-10-oxo-6H-pyridazo[1,2-a][5][6]diazepine-1-carboxylic acid, known as this compound, emerged as a highly active inhibitor of ACE and a potent antihypertensive agent in vivo.[7] this compound was patented in 1982 and received approval for medical use in 1990.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat.[2][8] Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[9] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[5][10]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5][10]

By inhibiting ACE, cilazaprilat blocks the formation of angiotensin II.[8] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[5][11] The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.[2][11] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Inhibition of this enzyme by cilazaprilat may also lead to an accumulation of bradykinin, which can contribute to the blood pressure-lowering effect.[5]

Figure 1: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the formation of the key bicyclic diazepine intermediate followed by coupling with a side chain. While several variations exist, a common pathway is outlined below.

Synthesis Pathway Overview

The synthesis can be conceptually divided into two main parts: the synthesis of the bicyclic amine intermediate and the synthesis of the ethyl (R)-2-(substituted)-4-phenylbutyrate side chain, followed by their coupling. A representative synthetic scheme is depicted below.

Figure 2: A representative synthetic pathway for this compound.

Experimental Protocols

The following protocols are synthesized from various literature sources and represent a plausible route for the synthesis of this compound.

Step 1: Synthesis of the Bicyclic Amine Intermediate

A detailed multi-step synthesis is required to produce the key intermediate, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate. This process is complex and involves the formation of the bicyclic ring system. A patent describes the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate with an activated side chain.[12]

Step 2: Preparation of the Activated Phenylbutyrate Side Chain

Optically active (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for the synthesis of the side chain.[13] These can be synthesized via asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.[13] The hydroxyl group is then converted to a good leaving group, such as a nosylate or triflate, to facilitate the subsequent coupling reaction. A patent describes the use of ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]

Step 3: Coupling and Deprotection to Yield this compound

-

Reaction: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate is reacted with ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]

-

Solvent and Base: The reaction is carried out in the presence of a base such as N-methyl morpholine.[12]

-

Deprotection: The resulting coupled product is then treated with hydrogen chloride to remove the tert-butyl protecting group, yielding this compound.[12]

-

Purification: The final product, this compound monohydrate, is precipitated, filtered, and can be further purified by recrystallization.[12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Activity of Cilazaprilat

| Parameter | Value | Source |

| IC50 (rabbit lung ACE) | 1.9 nM | [9] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

| Bioavailability of Cilazaprilat (from oral this compound) | 57% | [8][11] |

| Time to Peak Plasma Concentration (Cilazaprilat) | Within 2 hours | [8][14] |

| Terminal Elimination Half-life (Cilazaprilat) | ~36-49 hours | [14] |

| Maximum ACE Inhibition (1-5 mg dose) | >90% | [14] |

| Route of Elimination | Renal (unchanged Cilazaprilat) | [11] |

Conclusion

The discovery and development of this compound represent a successful application of rational drug design principles in medicinal chemistry. Its synthesis, while complex, has been well-established, leading to a potent and effective therapeutic agent for cardiovascular diseases. This guide provides a comprehensive overview of the key technical aspects of this compound, from its molecular mechanism of action to its chemical synthesis, serving as a valuable resource for professionals in the field. Further research into novel synthetic routes and delivery methods continues to be an active area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is this compound Hydrate used for? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. WO2005003134A1 - A novel process for the preparation of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.hres.ca [pdf.hres.ca]

Cilazapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cilazapril is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE), belonging to the pyridazine class of compounds.[1][2] It is administered as a prodrug and is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat.[3][4][5] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. We will explore its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.

Mechanism of Action within the RAAS

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into the highly active octapeptide, Angiotensin II, which is a potent vasoconstrictor and stimulates the secretion of aldosterone from the adrenal cortex.[1][6] Aldosterone, in turn, promotes sodium and water retention by the kidneys.[1]

This compound's therapeutic effect is derived from the competitive inhibition of ACE by its active metabolite, cilazaprilat.[2] By blocking the conversion of Angiotensin I to Angiotensin II, cilazaprilat disrupts the RAAS cascade, leading to several key physiological outcomes:

-

Reduced Vasoconstriction: Decreased levels of Angiotensin II result in vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[1][2]

-

Decreased Aldosterone Secretion: The reduction in Angiotensin II leads to diminished aldosterone secretion from the adrenal cortex.[1][7] This promotes natriuresis (sodium excretion) and diuresis (water excretion), reducing blood volume and further contributing to blood pressure reduction.[5][8]

-

Increased Plasma Renin Activity: The fall in Angiotensin II levels removes the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity (PRA).[2][9]

-

Inhibition of Bradykinin Degradation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by cilazaprilat increases bradykinin levels, which may contribute to the drug's antihypertensive effect.[2]

The following diagram illustrates the RAAS pathway and the specific point of intervention by cilazaprilat.

Pharmacokinetic Profile

This compound is readily absorbed after oral administration and rapidly biotransformed into cilazaprilat. The pharmacokinetic properties are crucial for its clinical efficacy and once-daily dosing regimen.[4]

Table 1: Summary of Pharmacokinetic Parameters for this compound and Cilazaprilat

| Parameter | This compound (Prodrug) | Cilazaprilat (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~0.83 hours | ~1.7 - 2.0 hours | [3] |

| Bioavailability (from oral this compound) | - | ~57% (range 45-75%) | |

| Elimination Half-life (t½) | ~1.3 hours | Biphasic: Initial ~1.8 h; Terminal 30-50 h | [10][11][12][13] |

| Primary Route of Elimination | Hydrolysis to cilazaprilat | Renal (unchanged) |

| Effect of Food | Reduces Cmax by ~29% and bioavailability by ~14% | Reduces Cmax by ~30% and bioavailability by ~14% |[2][14] |

The long terminal half-life of cilazaprilat is attributed to its high-affinity, saturable binding to ACE.[13]

Pharmacodynamic Effects

The pharmacodynamic effects of this compound are a direct consequence of ACE inhibition. At therapeutic doses, this compound produces substantial and long-lasting suppression of plasma ACE activity.

Table 2: Pharmacodynamic Effects of this compound on the RAAS

| Parameter | Effect | Quantitative Data | Reference(s) |

|---|---|---|---|

| Plasma ACE Inhibition | Potent and sustained inhibition | >90% inhibition at doses of 1-5 mg. | [2][3] |

| IC50 (Cilazaprilat) | Concentration for 50% ACE inhibition | ~1 ng/mL in plasma | [13] |

| Plasma Renin Activity (PRA) | Significant increase | Rose significantly after one month of treatment. | [9] |

| Plasma Angiotensin II | Reduction | Levels are reduced, preventing downstream effects. | [1][2] |

| Plasma Aldosterone | Significant decrease | Mean plasma concentration and urinary excretion decreased significantly. | [9] |

| Blood Pressure | Reduction | Onset at ~2 hours, duration for at least 12 hours. |[15] |

The logical flow from drug administration to physiological effect is depicted below.

Experimental Protocols

The characterization of this compound's activity relies on robust experimental methodologies, both in vitro and in vivo.

A common method to determine ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA).[16][17]

Objective: To determine the IC50 value of cilazaprilat for ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Inhibitor: Cilazaprilat standard solutions of varying concentrations

-

Buffer: Sodium borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Reaction Stop Solution: 1 M HCl

-

Extraction Solvent: Ethyl acetate

-

UV/Vis Spectrophotometer

Procedure:

-

Preparation: Prepare serial dilutions of cilazaprilat in the assay buffer.

-

Pre-incubation: In a microcentrifuge tube, add 40 µL of the cilazaprilat solution (or buffer for control) to 20 µL of ACE solution (e.g., 100 mU/mL). Incubate at 37°C for 5-10 minutes.[18]

-

Reaction Initiation: Add 100-150 µL of pre-warmed HHL substrate solution to initiate the enzymatic reaction.[18][19]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 200-250 µL of 1 M HCl.[17][19]

-

Extraction: Add 1.5 mL of ethyl acetate to the mixture to extract the hippuric acid formed. Vortex vigorously and centrifuge to separate the phases.

-

Quantification: Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid residue in 1 mL of distilled water or buffer.[17]

-

Measurement: Measure the absorbance of the solution at 228 nm using a spectrophotometer. The absorbance is directly proportional to the amount of hippuric acid formed.

-

Calculation: Calculate the percentage of ACE inhibition for each cilazaprilat concentration compared to the control (no inhibitor). Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[20][21]

The workflow for this assay is visualized below.

-

Blood Pressure Measurement: In preclinical studies with animal models like spontaneously hypertensive rats (SHR), blood pressure is monitored via indirect tail-cuff methods for chronic measurements or direct intra-arterial catheters for acute, precise readings.[22] In human clinical trials, standardized office blood pressure measurements are used.[23]

-

Measurement of RAAS Components: Plasma concentrations of cilazaprilat and plasma ACE activity are typically determined using validated radio-enzymatic assays.[10][24] Plasma renin activity and aldosterone concentrations are measured using radioimmunoassay (RIA) techniques from blood samples collected under controlled conditions.[25]

Conclusion

This compound, through its active metabolite cilazaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive blockade of the Renin-Angiotensin-Aldosterone System, leading to reduced Angiotensin II and aldosterone levels. This results in vasodilation and decreased sodium and water retention, which collectively contribute to its potent antihypertensive effects. The drug's favorable pharmacokinetic profile, characterized by rapid conversion to its active form and a long terminal half-life, allows for effective once-daily administration in the management of hypertension and other cardiovascular diseases.[4][26]

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Effect of this compound, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on renal function and hormones in hypertensive patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute effects of the new angiotensin-converting enzyme inhibitor this compound: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 17. researchgate.net [researchgate.net]

- 18. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IC50 - Wikipedia [en.wikipedia.org]

- 22. Effects of chronic therapy with this compound, a new angiotensin-converting enzyme inhibitor, on regional blood flows in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound: an overview of its efficacy and safety in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The pharmacokinetics and dose proportionality of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. This compound: a new non-thiol-containing angiotensin-converting enzyme inhibitor. Worldwide clinical experience in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Studies of Cilazapril for Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies on cilazapril for the treatment of hypertension. It is designed to offer an in-depth resource for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and the underlying mechanism of action.

Core Data Summary

The following tables summarize the quantitative data from key initial clinical studies on this compound, focusing on efficacy and safety in patients with hypertension.

Table 1: Efficacy of this compound in Hypertensive Patients - Blood Pressure Reduction

| Study/Patient Group | Treatment Group(s) | Number of Patients | Duration | Baseline Sitting Diastolic BP (mmHg) | Change in Sitting Diastolic BP (mmHg) | Responder Rate (%) |

| Dose-Finding Study[1] | Placebo | 235 (total) | 4 Weeks | Not Specified | -3.3 | 27.5 |

| This compound 2.5 mg/day | -6.4 | 42.9 | ||||

| This compound 5.0 mg/day | -9.2 | 62.5 | ||||

| This compound 10.0 mg/day | -8.3 | 50.0 | ||||

| Elderly Patients Study[2] | This compound 1-5 mg/day (titration) | 83 | 12 Weeks | 102.7 ± 0.4 | -13.3 ± 1.1 | 75% (decrease of ≥10 mmHg) |

| Mild to Moderate Hypertension[3] | This compound 2.5 or 5 mg/day | 164 (total) | 4-8 Weeks | 100-115 | Statistically significant vs. placebo | >50% (for 5mg dose) |

| Uncomplicated Essential Hypertension[4] | This compound 2.5-5 mg/day | 43 | 6 Weeks | 103 ± 1 | -13 (from 103 to 90 ± 2) | 74 |

| Multinational Program Overview[5] | This compound 1.25-10 mg/day | 4,500 | 4 Weeks | Not Specified | ~ -9 | 50-60 |

Table 2: Safety and Tolerability of this compound in Hypertensive Patients - Adverse Events

| Study/Patient Population | Total Patients | Most Frequent Adverse Events | Incidence of Key Adverse Events | Discontinuation Rate due to Adverse Events |

| Multinational Program Overview[5] | 4,500 | Headache, dizziness, fatigue, nausea, cough, chest pain | Angioedema/Facial Edema: ≤0.2%, Orthostatic Hypotension: 2% | Not Specified |

| Controlled Clinical Trials Overview[6][7] | 5,450 | Not Specified | Angioedema/Face Edema: 0.1%, Postural Hypotension: 0.3%, Orthostatic Hypotension: 2.1%, Myocardial Infarction: 0.1%, Renal Failure: 0.09% | 2.4% |

| Elderly Patients Study[2] | 83 | Most judged unlikely to be related to therapy | 16.9% reported adverse events | Not Specified |

| Open Non-Comparative Study[8] | 20 | Mild and resolved spontaneously | 15% (n=3) | Not Specified |

Experimental Protocols

The initial clinical studies of this compound for hypertension were primarily designed as randomized, double-blind, placebo-controlled trials, with some open-label and dose-titration studies also conducted. A general methodology synthesized from these studies is presented below.

Patient Population

The studies typically enrolled adult patients with mild to moderate essential hypertension. Key inclusion criteria often involved a sitting diastolic blood pressure (DBP) within the range of 95-115 mmHg after a washout period of any previous antihypertensive medication.[3][4] Some studies specifically focused on elderly patient populations.[2] Patients with uncomplicated hypertension were the primary focus.[1] Exclusion criteria commonly included secondary hypertension, a history of hypersensitivity to ACE inhibitors, and significant renal or hepatic impairment.

Study Design

A common design involved a single-blind, placebo run-in period lasting from two to four weeks to establish a stable baseline blood pressure and ensure patient compliance.[1][2][3] Following the run-in period, patients were randomized to receive either a fixed dose of this compound, a titrated dose of this compound, or a placebo, typically administered once daily. Treatment durations in these initial studies ranged from 4 to 12 weeks.[1][2][4] Some trials were designed as dose-finding studies to determine the optimal therapeutic dosage, comparing several fixed doses of this compound against a placebo.[1][9]

Blood Pressure Measurement

Blood pressure was a primary efficacy endpoint and was measured at regular intervals throughout the studies. Measurements were typically taken in the sitting position, and in some studies, both supine and erect blood pressures were recorded.[9] Trough blood pressure, measured 24 hours after the last dose, was a key parameter to assess the duration of the antihypertensive effect.[3] In some protocols, peak effects were also measured a few hours post-dosing.[3] Ambulatory blood pressure monitoring (ABPM) was used in some studies to evaluate the 24-hour efficacy of this compound.[8]

Efficacy and Safety Assessments

The primary efficacy endpoint was the change from baseline in sitting diastolic blood pressure. Secondary endpoints often included the change in systolic blood pressure and the proportion of patients achieving a target blood pressure (responder rate).

Safety and tolerability were assessed through the monitoring and reporting of adverse events, which were actively questioned by investigators at each study visit.[10] Laboratory parameters, including complete blood count, blood chemistry, serum electrolytes, and urinalysis, were monitored at baseline and at the end of the treatment period to detect any drug-related abnormalities.[10]

Mechanism of Action and Clinical Trial Workflow

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat. Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced blood volume, thereby lowering blood pressure.

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow: Hypertension Clinical Trial

Caption: Generalized workflow of a hypertension clinical trial.

References

- 1. Dose-finding study of this compound (Inhibace) in patients with uncomplicated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in elderly patients with essential hypertension. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive duration of action of this compound in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and tolerability of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an overview of its efficacy and safety in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. [Ambulatory monitoring of blood pressure with a new ACE inhibitor--cilazapril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacodynamics and dose-response relationships of the angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacology of Cilazapril: A Technical Guide for Researchers

Introduction

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, this compound is rapidly absorbed and hydrolyzed in the body to its active di-acid metabolite, cilazaprilat.[3][4] This active form is responsible for the therapeutic effects of the drug.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, supported by detailed experimental methodologies and data visualizations.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

Under normal physiological conditions, the liver secretes angiotensinogen, which is cleaved by renin (released from the kidneys) to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the potent octapeptide, angiotensin II.[1] Angiotensin II has several powerful effects that increase blood pressure:

-

Vasoconstriction: It directly causes the smooth muscle of blood vessels to contract, narrowing the vessels and increasing peripheral resistance.[1][3]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume.[1][3]

Cilazaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[3] This blockade leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion.[1] The cumulative effect is a reduction in total peripheral resistance and a lowering of blood pressure.[1][3] Additionally, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3] By inhibiting this enzyme, cilazaprilat may also lead to an accumulation of bradykinin, further contributing to its antihypertensive effect.[1]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.

In Vitro Pharmacology

The inhibitory potency of cilazaprilat against ACE has been demonstrated in various in vitro studies. Cilazaprilat is one of the most potent ACE inhibitors, with its activity being highly specific to this enzyme.[4][5]

| Enzyme Source | Substrate | IC50 (nM) |

| Rabbit Lung ACE | Hippuryl-Histidyl-Leucine | 1.9[4][5] |

| Rabbit Lung ACE | - | 0.97 - 1.93[6] |

| Hog Lung ACE | - | 2.83[6] |

| Human Lung ACE | - | 1.39[6] |

| Human Plasma ACE | - | 0.61[6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Preclinical Pharmacology

Preclinical studies in various animal models have confirmed the potent and long-lasting antihypertensive effects of this compound.

ACE Inhibition in Animal Models

Oral administration of this compound leads to significant inhibition of plasma ACE activity.

| Animal Model | Dose (Oral) | Maximum Plasma ACE Inhibition (%) | Comparison |

| Rat | 0.1 mg/kg | ~76% | Equivalent to 0.25 mg/kg enalapril[4][5] |

| Rat | 0.25 mg/kg | >95% | -[4][5] |

| Cat | 0.1 - 0.3 mg/kg | Dose-dependent | -[4][5] |

In rats, the rate of recovery of ACE activity was slower with this compound (5-6% per hour) compared to enalapril (10% per hour), indicating a longer duration of action.[4][5]

Antihypertensive and Hemodynamic Effects

This compound has demonstrated significant blood pressure-lowering effects in hypertensive animal models.

| Animal Model | Dose Regimen (Oral) | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg daily | Progressive and prolonged (24h) antihypertensive response; maximum systolic BP decrease of 110 mm Hg.[4][5] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg daily for 9 weeks | Chronic treatment reduced mean arterial pressure from 191 to 122 mm Hg.[7] |

| Volume-depleted Renal Hypertensive Dogs | 10 mg/kg twice daily for 3.5 days | Progressive decrease in blood pressure; maximum systolic pressure fall of 39 ± 6 mm Hg.[4][5] |

| Anesthetized Dogs (Hemodynamic Study) | 0.03 - 1 mg/kg (IV) | Hypotensive response accompanied by a reduction in total peripheral resistance.[4][5][8] |

In anesthetized dogs, the blood-pressure-lowering effect was primarily due to a decrease in total peripheral resistance, with small decreases in cardiac output observed only at high doses.[5][8] this compound did not adversely affect cardiovascular reflexes, such as the baroreflex in rats.[4][5]

Preclinical Pharmacokinetics

This compound is a prodrug that is well-absorbed orally and subsequently hydrolyzed to its active form, cilazaprilat.[2][4]

| Parameter | Finding | Species/Note |

| Prodrug | This compound (monoethyl ester)[4][5] | - |

| Active Metabolite | Cilazaprilat (di-acid)[4][5] | - |

| Absorption | Exceptionally well absorbed orally | 98% in rats[4] |

| Bioavailability | Absolute bioavailability of cilazaprilat after oral this compound is 57% | Based on human urinary recovery data[3] |

| Time to Peak Concentration (Cilazaprilat) | Within 2 hours after oral administration of this compound[3] | - |

| Elimination Half-life (Cilazaprilat) | Prolonged terminal elimination phase of about 40-50 hours[9][10] | This is consistent with its saturable binding to ACE[9][10] |

| Route of Elimination | Cilazaprilat is eliminated unchanged by the kidneys[3] | - |

The long terminal half-life of cilazaprilat supports a once-daily dosing regimen.[2]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the ACE inhibitory activity of a compound like cilazaprilat.

-

Principle: The assay is based on the enzymatic cleavage of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[11][12] The amount of HA produced is quantified.

-

Materials:

-

Angiotensin-Converting Enzyme (ACE) from a source like rabbit lung.[12]

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate.[12]

-

Buffer solution (e.g., sodium borate buffer, pH 8.3).[12]

-

Test inhibitor (cilazaprilat) at various concentrations.

-

Stopping reagent (e.g., 1 M HCl).

-

Extraction solvent (e.g., ethyl acetate).

-

Spectrophotometer.

-

-

Procedure:

-

Pre-incubate a mixture of ACE solution and the test inhibitor (or buffer for control) for a set time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding the stopping reagent.

-

Extract the hippuric acid formed into the organic solvent (ethyl acetate).

-

Evaporate the organic solvent and redissolve the HA residue in distilled water.

-

Measure the absorbance of the resulting solution using a UV spectrophotometer at a wavelength of approximately 228 nm.[12]

-

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the absorbance of the control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Efficacy Study (Spontaneously Hypertensive Rat Model)

This protocol describes a typical workflow for assessing the blood pressure-lowering effects of this compound in a widely used animal model of hypertension.

-

Animal Model: Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension, are used.[7][13] Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

-

Acclimatization: Animals are acclimatized to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced variations.

-

Drug Administration: this compound is administered orally (e.g., via gavage) once daily for a specified period (e.g., several weeks for chronic studies).[7][13] A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

-

Blood Pressure Measurement:

-

Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals (e.g., before dosing and at several time points post-dosing).

-

Measurements are typically taken before the start of the study to establish a baseline and throughout the treatment period.

-

-

Data Collection and Analysis:

-

Blood pressure readings are recorded for each animal in the treatment and control groups.

-

The change in blood pressure from baseline is calculated.

-

Statistical analysis (e.g., ANOVA) is performed to determine the significance of the blood pressure reduction in the this compound-treated group compared to the vehicle-treated control group.

-

-

Terminal Procedures (Optional): At the end of the study, animals may be euthanized to collect blood samples for measuring plasma ACE activity or drug concentration, and organs (e.g., heart, kidneys) for histological analysis to assess effects on end-organ damage.[13]

Caption: Workflow for an in vivo antihypertensive study in Spontaneously Hypertensive Rats.

Conclusion

The preclinical data for this compound robustly characterize it as a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its active metabolite, cilazaprilat, demonstrates significant and sustained ACE inhibition both in vitro and in vivo. This potent enzymatic inhibition translates to effective and long-lasting blood pressure reduction in various animal models of hypertension, primarily through the reduction of total peripheral resistance. Favorable pharmacokinetic properties, including good oral absorption and a long elimination half-life of the active metabolite, substantiate its suitability for once-daily administration. These comprehensive preclinical findings established a strong foundation for the successful clinical development of this compound as a therapeutic agent for cardiovascular diseases.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 12. idpublications.org [idpublications.org]

- 13. This compound prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architecture and Rational Design of Cilazapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure, design, and mechanism of action of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is metabolically converted to its active form, cilazaprilat, which effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system. This document details the key chemical features of this compound, the rationale behind its design, and its interaction with the ACE enzyme. Furthermore, it presents a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and activity assessment, and visual representations of its mechanism and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound is a carboxyl-containing ACE inhibitor with the chemical formula C22H31N3O5 and a molecular weight of 417.50 g/mol .[1] Its IUPAC name is (1S,9S)-9-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-10-oxooctahydro-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid. The structure of this compound is characterized by a bicyclic pyridazino[1,2-a][2][3]diazepine ring system, which is a key feature contributing to its high affinity and specificity for the ACE enzyme.

This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, cilazaprilat, in the body. This conversion occurs through hydrolysis of the ethyl ester group.[1] Cilazaprilat is the pharmacologically active compound responsible for ACE inhibition.

Design and Synthesis Rationale

The design of this compound was guided by the understanding of the active site of the angiotensin-converting enzyme. The goal was to create a molecule that could effectively bind to and inhibit the enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of this compound that contribute to its efficacy include:

-

A Carboxylate Group: This group mimics the C-terminal carboxylate of ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.

-

A Bicyclic Ring System: This rigid structure provides a specific orientation of the interacting groups for optimal binding to the enzyme.

-

A Phenylpropyl Side Chain: This hydrophobic group fits into a hydrophobic pocket of the ACE active site, enhancing binding affinity.

-

An Ethyl Ester Group: This group renders the molecule more lipophilic, improving its oral absorption. It is then cleaved in the body to reveal the active carboxylate group of cilazaprilat.

The synthesis of this compound involves a multi-step process. A key step is the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with an ethyl R-2-(substituted benzene sulfonyloxy)-4-phenyl butyrate derivative in the presence of a base, followed by deprotection of the carboxylic acid.[4]

Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of this compound and its active metabolite, cilazaprilat, have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro ACE Inhibition by Cilazaprilat

| Parameter | Value (nM) | Source |

| IC50 | ~1 | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Human Volunteers (Single 2.5 mg Oral Dose)[2]

| Parameter | This compound | Cilazaprilat |